erythro-4-hydroxy-L-glutamate(1-)
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Overview
Description
Erythro-4-hydroxy-L-glutamate(1-) is a dicarboxylic acid monoanion obtained by deprotonation of the carboxy groups and protonation of the amino group of erythro-4-hydroxy-L-glutamic acid. It has a role as a human metabolite. It is a dicarboxylic acid monoanion and a L-alpha-amino acid anion. It derives from a L-glutamate(1-). It is a conjugate base of an erythro-4-hydroxy-L-glutamic acid.
Scientific Research Applications
1. Enzymatic Activity and Interaction
Erythro-4-hydroxy-L-glutamate(1-) demonstrates significant enzymatic interactions. It was found to be a substrate for glutamate decarboxylase from Escherichia coli, indicating its potential role in biochemical processes involving amino acid transformations. The erythro isomer specifically yielded succinic semialdehyde after hydrolysis, highlighting its distinct biochemical properties compared to other isomers (Vidal-Cros, Gaudry, & Marquet, 1985).
2. Impact on Glutamate Transporters and NMDA Receptors
Research has shown that erythro-4-hydroxy-L-glutamate(1-) affects glutamate transporters and NMDA receptors. This compound inhibited glutamate transporters in rat hippocampal synaptosomes and influenced excitatory amino acid transporters, demonstrating its potential influence on neurotransmission processes. Interestingly, its enantiomers showed differential effects on NMDA receptor agonism, which could be relevant for neurological studies (Foster et al., 2016).
3. Pharmacological Characterization
Erythro-4-hydroxy-L-glutamate(1-) and its analogues have been characterized pharmacologically, particularly at glutamate receptors. This research provides insights into the compound's activity at ionotropic and metabotropic glutamate receptors, contributing to a better understanding of its potential therapeutic applications in neurological disorders (Conti et al., 2007).
4. Inhibitory Effects on Neuronal Activity
The compound has shown inhibitory effects on specific neurons. It was found to inhibit a spontaneously firing neurone in the subesophageal ganglia of an African giant snail, suggesting its potential as a neurotransmitter or neuromodulator in various species (Takeuchi et al., 1975).
5. Potential in Neurotransmitter Synthesis
Research indicates that erythro-4-hydroxy-L-glutamate(1-) could play a role in neurotransmitter synthesis. Studies suggest its involvement in the supply of glutamate for glutathione synthesis in human erythrocytes, emphasizing its importance in maintaining cellular health and function (King & Kuchel, 1985).
6. Relevance in Neurological Disorders
Erythro-4-hydroxy-L-glutamate(1-) has potential implications in the study of neurological disorders. It has been associated with glutamate, a major excitatory neurotransmitter in the brain, and could contribute to understanding the pathophysiology of disorders like epilepsy and neurodegenerative diseases (Meldrum, 2000).
Properties
Molecular Formula |
C5H8NO5- |
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Molecular Weight |
162.12 g/mol |
IUPAC Name |
(2S,4R)-2-azaniumyl-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3+/m0/s1 |
InChI Key |
HBDWQSHEVMSFGY-STHAYSLISA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])[C@H](C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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